molecular formula C34H45N7O9 B12397250 Fmoc-Ala-Glu-Gln-Lys-NH2

Fmoc-Ala-Glu-Gln-Lys-NH2

Cat. No.: B12397250
M. Wt: 695.8 g/mol
InChI Key: OVMJHFPLSZLRSU-UFZSTKPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ala-Glu-Gln-Lys-NH2 is a tetrapeptide composed of four amino acids: alanine, glutamic acid, glutamine, and lysine. The compound is often used as an inactive control in scientific research, particularly in studies involving peptide inhibitors. It is known for its role in blocking the proteolysis of specific proteins, making it a valuable tool in biochemical and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-Glu-Gln-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of the Fmoc group and the coupling of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ala-Glu-Gln-Lys-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .

Scientific Research Applications

Fmoc-Ala-Glu-Gln-Lys-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-Ala-Glu-Gln-Lys-NH2 involves its role as an inactive control peptide. It does not exert significant biological activity on its own but is used to compare the effects of active peptide inhibitors. The molecular targets and pathways involved depend on the specific context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its role as an inactive control peptide, making it a valuable tool for validating the effects of active peptide inhibitors. Its specific sequence and lack of significant biological activity allow researchers to isolate and study the effects of other compounds without interference .

Properties

Molecular Formula

C34H45N7O9

Molecular Weight

695.8 g/mol

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H45N7O9/c1-19(38-34(49)50-18-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24)31(46)40-27(14-16-29(43)44)33(48)41-26(13-15-28(36)42)32(47)39-25(30(37)45)12-6-7-17-35/h2-5,8-11,19,24-27H,6-7,12-18,35H2,1H3,(H2,36,42)(H2,37,45)(H,38,49)(H,39,47)(H,40,46)(H,41,48)(H,43,44)/t19-,25-,26-,27-/m0/s1

InChI Key

OVMJHFPLSZLRSU-UFZSTKPESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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